

Application Notes and Protocols for C-H Bond Functionalization in Acetophenone Oximes

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Compound of Interest

Compound Name: Acetophenone oxime

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Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. **Acetophenone oximes** are versatile substrates in this field, where the oxime moiety can act as an effective directing group to control the regioselectivity of C-H activation at the ortho-position of the aromatic ring. This document provides a detailed overview of various methods for the C-H bond functionalization of **acetophenone oximes**, complete with experimental protocols and mechanistic insights to aid in the practical application of these methodologies. The reactions covered are catalyzed by a range of transition metals, including palladium, rhodium, copper, and cobalt, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

I. Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone of C-H functionalization chemistry. For **acetophenone oximes**, palladium catalysts have been successfully employed for arylation, acylation, and halogenation reactions. The oxime directing group facilitates the formation of a palladacycle intermediate, which is key to the subsequent functionalization. O-acetyl oximes are often used as they are stable under reaction conditions and the directing group can be readily transformed or removed post-functionalization.^{[1][2]}

Ortho-Arylation of Acetophenone Oxime Ethers

A significant application of palladium catalysis is the ortho-arylation of **acetophenone oxime** ethers with aryl pinacol boronic esters. This method provides an efficient route to biaryl derivatives, which are common structural motifs in pharmaceuticals and functional materials.^[3]^[4]^[5]

Table 1: Palladium-Catalyzed Ortho-Arylation of **Acetophenone Oxime** Ethers

Entry	Acetophenone Oxime Ether	Aryl Pinacol Boronic Ester	Product	Yield (%)
1	Phenyl	4-Tolyl	2-(4-Tolyl)acetophenone oxime ether	85
2	4-Methoxyphenyl	Phenyl	2-Phenyl-4-methoxyacetophenone oxime ether	80
3	4-Chlorophenyl	4-Fluorophenyl	4-Chloro-2-(4-fluorophenyl)acetophenone oxime ether	75
4	3-Methylphenyl	Phenyl	2-Phenyl-3-methylacetophenone oxime ether	78

Experimental Protocol: General Procedure for Ortho-Arylation^[3]^[4]^[5]

- To an oven-dried Schlenk tube, add **acetophenone oxime** ether (0.2 mmol), aryl pinacol boronic ester (0.3 mmol), Pd(OAc)₂ (5 mol%), and Ag₂O (2.0 equiv.).
- Evacuate and backfill the tube with nitrogen three times.
- Add anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL).

- Stir the reaction mixture at 120 °C for 12-24 hours.
- After completion (monitored by TLC), cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired product.

Ortho-Acylation using α -Keto Acids

Visible-light-mediated, palladium-catalyzed decarboxylative acylation offers a method to introduce an acyl group at the ortho-position of **acetophenone oximes**. This reaction utilizes α -keto acids as the acyl source and a photocatalyst.[6]

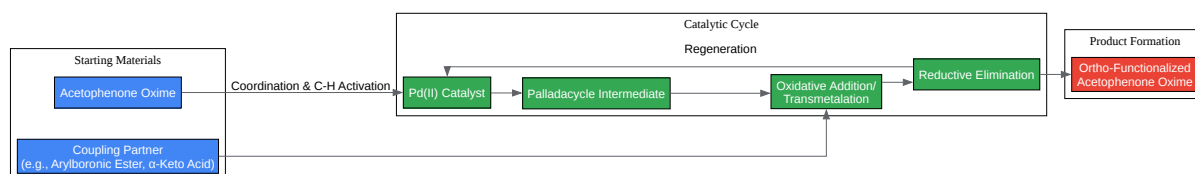
Table 2: Palladium-Catalyzed Ortho-Acylation of O-Methyl Ketoximes[6]

Entry	Acetophenone O-Methyl Oxime	α -Keto Acid	Product	Yield (%)
1	Phenyl	Benzoylformic acid	2-Benzoylacetophenone O-methyl oxime	82
2	4-Methylphenyl	Benzoylformic acid	4-Methyl-2-benzoylacetophenone O-methyl oxime	75
3	4-Chlorophenyl	4-Chlorobenzoylformic acid	4-Chloro-2-(4-chlorobenzoyl)acetophenone O-methyl oxime	68

Experimental Protocol: General Procedure for Ortho-Acylation[6]

- In a reaction vessel, combine the acetophenone O-methyl oxime (0.2 mmol), α -keto acid (0.3 mmol), Pd(OAc)₂ (5 mol%), and 4CzIPN (2 mol%).
- Add the solvent (e.g., chlorobenzene, 2 mL).
- Degas the mixture and place it under a nitrogen atmosphere.
- Irradiate the reaction with a blue LED lamp at room temperature for 24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, concentrate the mixture and purify the residue by flash chromatography.

Workflow for Palladium-Catalyzed C-H Functionalization



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Caption: Palladium-catalyzed C-H functionalization workflow.

II. Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, particularly Rh(III) complexes, are highly effective for the C-H functionalization of **acetophenone oximes**, enabling a variety of annulation reactions to construct heterocyclic scaffolds such as isoquinolines.^{[7][8]} These reactions often proceed under redox-neutral conditions, with the N-O bond of the oxime acting as an internal oxidant.^[7]

Annulation with Allenates to Synthesize Isoquinolines

Rhodium(III)-catalyzed [4+2] annulation of acetophenone O-acetyl oximes with allenates provides a direct route to isoquinoline derivatives. This reaction is characterized by its high regioselectivity and broad substrate scope.^{[7][8]}

Table 3: Rhodium-Catalyzed Annulation of Acetophenone O-Acetyl Oximes with Allenates^{[7][8]}

Entry	Acetophenone O-Acetyl Oxime	Allenate	Product	Yield (%)
1	Phenyl	Ethyl 2,3-butadienoate	1-Methyl-3-ethoxycarbonylisquinoline	92
2	4-Fluorophenyl	Ethyl 2,3-butadienoate	6-Fluoro-1-methyl-3-ethoxycarbonylisquinoline	85
3	4-Trifluoromethylphenyl	Ethyl 2,3-butadienoate	1-Methyl-6-(trifluoromethyl)-3-ethoxycarbonylisquinoline	78
4	Phenyl	Ethyl penta-2,3-dienoate	1-Ethyl-3-ethoxycarbonylisquinoline	88

Experimental Protocol: General Procedure for Isoquinoline Synthesis^{[7][8]}

- To a screw-capped vial, add acetophenone O-acetyl oxime (0.2 mmol), allenate (0.3 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
- Add solvent (e.g., DCE, 1.0 mL).

- Stir the mixture at 80 °C for 12 hours.
- Cool the reaction to room temperature and dilute with dichloromethane.
- Filter the mixture through a short pad of silica gel.
- Concentrate the filtrate and purify the residue by preparative TLC to obtain the isoquinoline product.

Annulation with 3-Acetoxy-1,4-enynes

A rhodium(III)-catalyzed [3+2]/[4+2] annulation cascade of **acetophenone oxime** ethers with 3-acetoxy-1,4-enynes allows for the construction of complex azafluorenone frameworks.^{[9][10]}

Table 4: Rhodium-Catalyzed Annulation with 3-Acetoxy-1,4-enynes^{[9][10]}

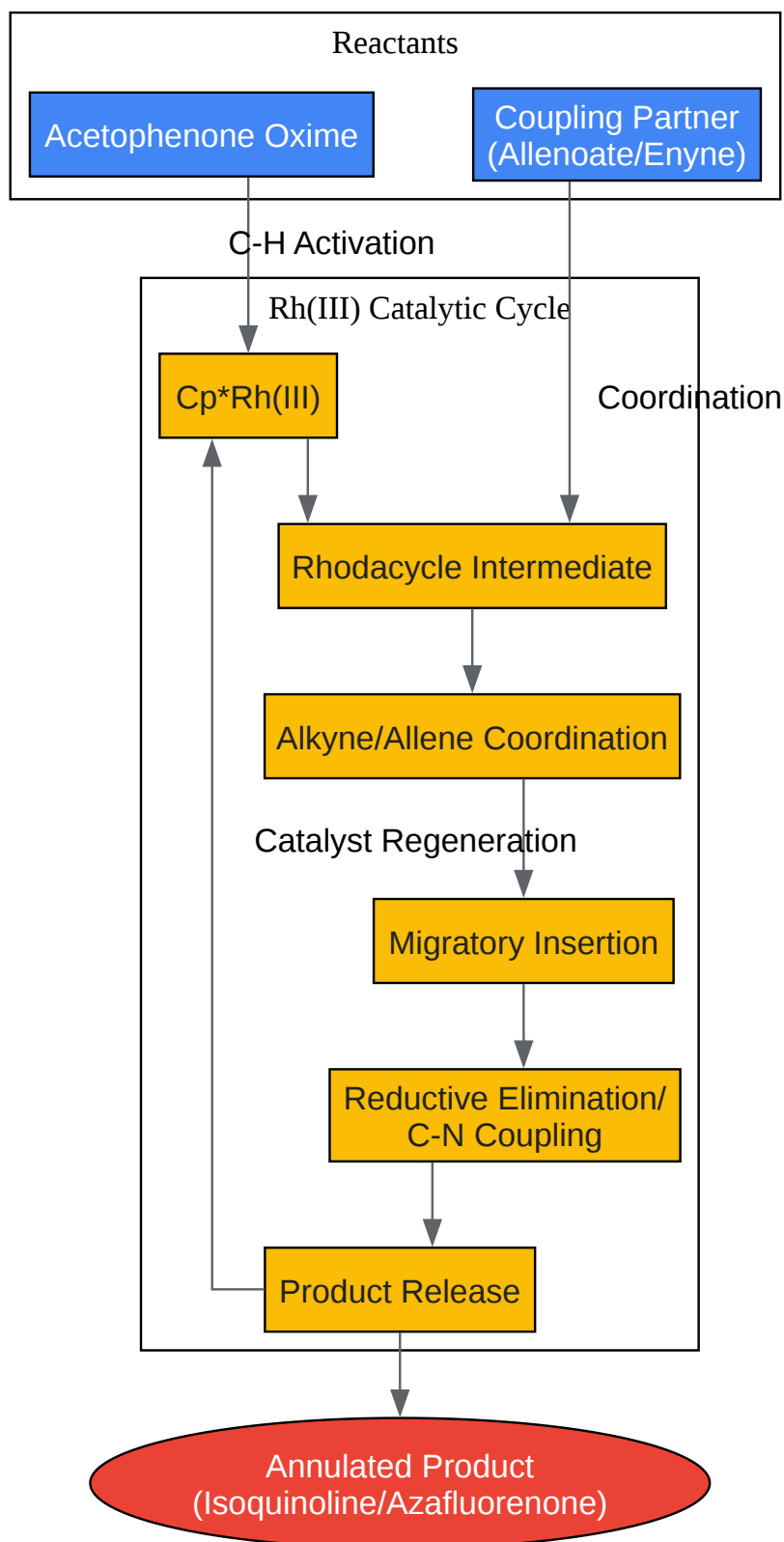
Entry	Acetophenone Oxime Ether	3-Acetoxy-1,4-enyne	Product	Yield (%)
1	Phenyl	(1-acetoxybut-3-yn-2-yl)benzene	Azafluorenone derivative	70
2	4-Methylphenyl	(1-acetoxybut-3-yn-2-yl)benzene	Azafluorenone derivative	75
3	4-Bromophenyl	(1-acetoxybut-3-yn-2-yl)benzene	Azafluorenone derivative	65

Experimental Protocol: General Procedure for Azafluorenone Synthesis^[10]

- In a reaction tube, combine **acetophenone oxime** ether (0.2 mmol), 3-acetoxy-1,4-enyne (0.24 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgNTf₂ (1 equiv.).
- Add MeCN (1 mL) as the solvent.
- Heat the mixture at 90 °C for 12 hours.
- After cooling, concentrate the reaction mixture.

- Purify the residue by column chromatography on silica gel.

Proposed Catalytic Cycle for Rh(III)-Catalyzed Annulation



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Caption: Rh(III)-catalyzed annulation of **acetophenone oximes**.

III. Copper-Catalyzed C-H Functionalization

Copper-catalyzed reactions represent a more economical and sustainable approach to C-H functionalization.^{[11][12]} These methods have been applied to the synthesis of various nitrogen-containing heterocycles starting from **acetophenone oximes**. The oxime moiety can act as an internal oxidant in these transformations.^[13]

Synthesis of Fused Thieno[3,2-d]thiazoles

A metal-free approach, facilitated by a simple base, allows for the synthesis of fused thieno[3,2-d]thiazoles from acetophenone ketoximes, arylacetic acids, and elemental sulfur.^{[14][15][16][17][18]} While not strictly metal-catalyzed, it is an important related transformation. For copper-catalyzed systems, they are often used in the synthesis of pyrroles and pyridines.^[13]

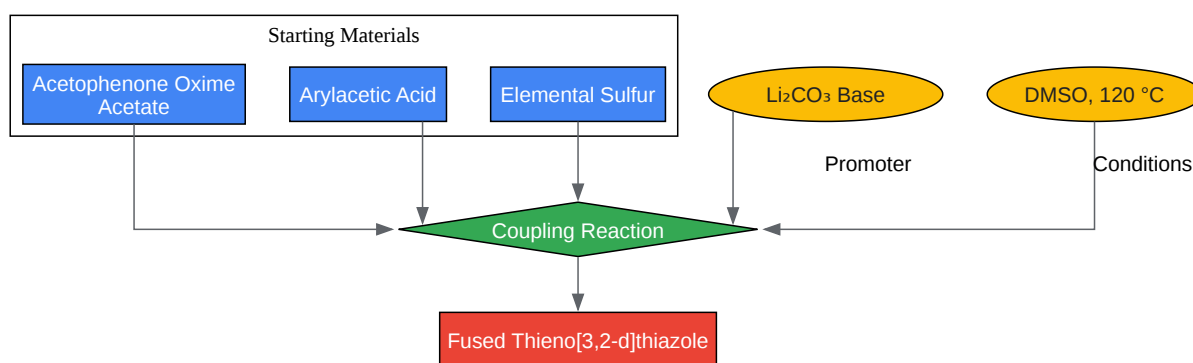
Table 5: Synthesis of Fused Thieno[3,2-d]thiazoles^{[14][15]}

Entry	Acetophenone Oxime Acetate	Arylacetic Acid	Product	Yield (%)
1	Phenyl	Phenylacetic acid	2-Phenyl-5-methylthieno[3,2-d]thiazole	85
2	4-Chlorophenyl	Phenylacetic acid	2-Phenyl-5-(4-chlorophenyl)thieno[3,2-d]thiazole	80
3	Phenyl	4-Methoxyphenylacetic acid	2-(4-Methoxyphenyl)-5-methylthieno[3,2-d]thiazole	84

Experimental Protocol: General Procedure for Thieno[3,2-d]thiazole Synthesis^{[14][15]}

- Combine **acetophenone oxime** acetate (0.3 mmol), arylacetic acid (0.2 mmol), elemental sulfur (0.6 mmol), and Li_2CO_3 (0.3 mmol) in a reaction vial.
- Add DMSO (1 mL) as the solvent.
- Heat the reaction mixture at 120 °C for 3-12 hours.
- After completion, cool the mixture and add water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- Purify the crude product by column chromatography.

Logical Flow for Thieno[3,2-d]thiazole Synthesis



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Caption: Synthesis of fused thieno[3,2-d]thiazoles.

IV. Cobalt-Catalyzed C-H Functionalization

The use of earth-abundant and less toxic cobalt catalysts for C-H functionalization is a growing area of interest.^{[19][20][21][22]} Low-valent cobalt complexes have been shown to catalyze various C-H functionalization reactions, including alkylations and arylations.

While specific detailed protocols for the cobalt-catalyzed C-H functionalization of **acetophenone oximes** are less prevalent in the initial search results compared to palladium and rhodium, the general principles of chelation-assisted C-H activation are applicable. The oxime group can serve as a directing group to facilitate the formation of a cobaltacycle intermediate, which can then react with various coupling partners.

General Considerations for Cobalt-Catalyzed Reactions:

- **Catalyst System:** Often involves a cobalt(II) or cobalt(III) precatalyst with a ligand and a reducing agent (e.g., a Grignard reagent) to generate the active low-valent cobalt species.
- **Directing Group:** The oxime moiety directs the C-H activation to the ortho-position.
- **Reaction Types:** Potential reactions include hydroarylation of alkenes and alkynes, and coupling with electrophiles.

Further research into specific applications of cobalt catalysts for **acetophenone oxime** functionalization would be beneficial for developing detailed protocols.

Conclusion

The C-H functionalization of **acetophenone oximes** is a robust and versatile strategy for the synthesis of a wide array of valuable organic molecules. The choice of metal catalyst—be it palladium, rhodium, copper, or cobalt—dictates the type of transformation that can be achieved, from simple arylations to complex annulations. The experimental protocols provided herein serve as a practical guide for researchers to implement these powerful synthetic methods. The continued development of more efficient, selective, and sustainable catalytic systems will undoubtedly expand the synthetic utility of this important class of reactions.

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